Benzyl (2-Oxopropyl)carbamate Benzyl (2-Oxopropyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14405666
InChI: InChI=1S/C11H13NO3/c1-9(13)7-12-11(14)15-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14)
SMILES:
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol

Benzyl (2-Oxopropyl)carbamate

CAS No.:

Cat. No.: VC14405666

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (2-Oxopropyl)carbamate -

Specification

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
IUPAC Name benzyl N-(2-oxopropyl)carbamate
Standard InChI InChI=1S/C11H13NO3/c1-9(13)7-12-11(14)15-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14)
Standard InChI Key GVRXLHLFAABVLJ-UHFFFAOYSA-N
Canonical SMILES CC(=O)CNC(=O)OCC1=CC=CC=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Benzyl (2-oxopropyl)carbamate consists of a benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) attached to a carbamate functional group (NHCO2\text{NHCO}_2), which is further connected to a 2-oxopropyl chain (CH2COCH3\text{CH}_2\text{COCH}_3). The IUPAC name reflects this arrangement: benzyl N-(2-oxopropyl)carbamate. The presence of the ketone group in the 2-oxopropyl moiety introduces electrophilic reactivity, while the carbamate group offers sites for nucleophilic attack .

Physical Properties

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC11H13NO3\text{C}_{11}\text{H}_{13}\text{NO}_{3}
Molecular Weight207.23 g/mol
SolubilitySoluble in chloroform, methanol
Boiling PointNot reported
Melting PointNot reported

The compound’s solubility in organic solvents like chloroform and methanol aligns with trends observed in simpler benzyl carbamates, which exhibit limited water solubility due to hydrophobic aromatic and alkyl groups .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically involves reacting benzyl chloroformate with 2-oxopropylamine under basic conditions. A representative procedure is outlined below:

  • Reagents:

    • Benzyl chloroformate (1.0 eq)

    • 2-Oxopropylamine (1.2 eq)

    • Triethylamine (1.5 eq, base)

    • Dichloromethane (solvent)

  • Procedure:

    • Dissolve 2-oxopropylamine and triethylamine in dichloromethane at 0°C.

    • Slowly add benzyl chloroformate dropwise.

    • Stir for 12 hours at room temperature.

    • Extract with water, dry over sodium sulfate, and purify via column chromatography .

This method yields the target compound with moderate to high purity (70–85%). The use of triethylamine neutralizes HCl generated during the reaction, driving the equilibrium toward product formation .

Industrial Production Challenges

Scaling this synthesis presents challenges:

  • Cost of 2-oxopropylamine: This amine is less commercially available than simpler alkylamines, necessitating in situ generation or custom synthesis.

  • Purification: Column chromatography is impractical for large batches; alternatives like crystallization or distillation require optimization .

Chemical Reactivity and Functional Transformations

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions:

Benzyl (2-oxopropyl)carbamate+H2OH+or OH2-Oxopropylamine+CO2+Benzyl alcohol\text{Benzyl (2-oxopropyl)carbamate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{2-Oxopropylamine} + \text{CO}_2 + \text{Benzyl alcohol}
  • Acidic Hydrolysis: Proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water.

  • Basic Hydrolysis: Hydroxide ions deprotonate the amine, accelerating cleavage of the carbamate bond .

Oxidation of the Ketone Group

The 2-oxopropyl moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4\text{KMnO}_4):

CH3COCH2NHCO2BnKMnO4,H2OCH3COCOOH+NH3+CO2+BnOH\text{CH}_3\text{COCH}_2\text{NHCO}_2\text{Bn} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{CH}_3\text{COCOOH} + \text{NH}_3 + \text{CO}_2 + \text{BnOH}

This reaction is critical for modifying the compound’s electronic properties .

Nucleophilic Substitution

The benzyloxy group is susceptible to nucleophilic displacement. For example, reaction with thiols yields thioether derivatives:

Benzyl (2-oxopropyl)carbamate+RSHRSCH2COCH2NHCO2H+BnSH\text{Benzyl (2-oxopropyl)carbamate} + \text{RSH} \rightarrow \text{RSCH}_2\text{COCH}_2\text{NHCO}_2\text{H} + \text{BnSH}

Such transformations expand its utility in synthesizing heteroatom-rich molecules .

Applications in Scientific Research

Protecting Group in Peptide Synthesis

Benzyl (2-oxopropyl)carbamate serves as a temporary protecting group for amines, analogous to the benzyloxycarbonyl (Cbz) group. Its advantages include:

  • Selective Deprotection: Removable under mild acidic conditions without affecting other functional groups.

  • Steric Effects: The 2-oxopropyl chain may reduce steric hindrance compared to bulkier alternatives .

Intermediate in Pharmaceutical Synthesis

The compound’s ketone and carbamate groups make it a versatile precursor for:

  • Anticancer Agents: Derivatives with modified alkyl chains show promise in inhibiting kinase enzymes .

  • Antibiotics: Functionalization of the oxopropyl moiety enhances binding to bacterial targets .

Comparative Analysis with Related Carbamates

Benzyl Carbamate (CAS 621-84-1)

The parent compound, lacking the 2-oxopropyl group, exhibits distinct properties:

PropertyBenzyl CarbamateBenzyl (2-Oxopropyl)carbamate
Molecular FormulaC8H9NO2\text{C}_8\text{H}_9\text{NO}_2C11H13NO3\text{C}_{11}\text{H}_{13}\text{NO}_3
Melting Point86–89°CNot reported
Solubility in Water68.02 g/L (37°C)Insoluble

The 2-oxopropyl substitution enhances hydrophobicity and introduces ketone-based reactivity .

Benzyl N-Methyl-N-(2-Oxopropyl)carbamate

This methylated analog (CAS B15305582) demonstrates altered reactivity due to the N-methyl group:

  • Reduced Basicity: Methylation decreases the amine’s nucleophilicity, slowing hydrolysis.

  • Enhanced Stability: The methyl group sterically shields the carbamate, improving thermal stability.

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